molecular formula C25H25N3O3 B2922574 4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034472-61-0

4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2922574
CAS No.: 2034472-61-0
M. Wt: 415.493
InChI Key: XVCUWCOTLJACLG-UHFFFAOYSA-N
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Description

4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a piperidine ring, a benzoylbenzoyl group, and a dimethylpyrimidine moiety

Scientific Research Applications

4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzoylbenzoyl group, and finally the attachment of the dimethylpyrimidine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine
  • Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate

Uniqueness

4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-17-15-23(27-18(2)26-17)31-20-11-8-14-28(16-20)25(30)22-13-7-6-12-21(22)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-13,15,20H,8,11,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUWCOTLJACLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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